Zinc diamyldithiocarbamate

Descripción

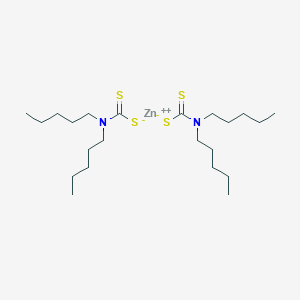

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

15337-18-5 |

|---|---|

Fórmula molecular |

C22H44N2S4Zn |

Peso molecular |

530.2 g/mol |

Nombre IUPAC |

zinc;N,N-dipentylcarbamodithioate |

InChI |

InChI=1S/2C11H23NS2.Zn/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2 |

Clave InChI |

JGSUMMPGKPITGK-UHFFFAOYSA-L |

SMILES |

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2] |

SMILES isomérico |

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2] |

SMILES canónico |

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2] |

Otros números CAS |

15337-18-5 |

Descripción física |

Liquid |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Zinc Diamyldithiocarbamate

Executive Summary: Zinc diamyldithiocarbamate (ZDADTC) is a coordination complex of zinc with diamyldithiocarbamate ligands. It is a multifunctional compound with significant industrial applications, primarily as a lubricant additive and a vulcanization accelerator for rubber. This document provides a comprehensive overview of its synthesis, physicochemical properties, and key applications. Detailed experimental protocols, tabulated quantitative data, and graphical representations of its synthesis and potential biological interactions are presented to serve as a technical resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

Zinc dithiocarbamates are a class of organosulfur compounds with the general formula Zn(R₂NCS₂)₂.[1] These complexes are formed through the reaction of a secondary amine and carbon disulfide in the presence of a zinc salt.[1] The dithiocarbamate anion acts as a bidentate ligand, binding to the zinc(II) ion through both sulfur atoms.[1] this compound, where the alkyl group 'R' is an amyl (pentyl) group, possesses distinct properties of solubility and thermal stability that make it highly effective for specific industrial uses.[1] Its primary functions include acting as an antioxidant, antiwear agent, and corrosion inhibitor in lubricating oils.[1] It is also utilized as a rapid accelerator in the vulcanization of natural and synthetic rubbers.[1] More recently, research has explored its use as a single-source precursor for the synthesis of zinc sulfide (ZnS) nanomaterials.[1]

Synthesis of this compound

The synthesis of ZDADTC is typically achieved through a two-step process. The first step involves the formation of an alkali metal salt of diamyldithiocarbamic acid, which is then reacted with a zinc salt to precipitate the final product. An alternative one-pot synthesis can also be employed.

Synthesis Pathway Overview

The general synthesis involves the reaction of diamylamine with carbon disulfide in the presence of a base (like sodium hydroxide) to form sodium diamyldithiocarbamate. This intermediate is then reacted with a zinc salt, such as zinc sulfate, to yield this compound.

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on an optimized laboratory synthesis method for zinc dialkyldithiocarbamates.[2]

Materials:

-

Diamylamine

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (NaOH)

-

Zinc Sulfate (ZnSO₄)

-

Ethanol

-

Distilled Water

Procedure:

Step 1: Synthesis of Sodium Diamyldithiocarbamate

-

In a reaction flask equipped with a stirrer and a dropping funnel, dissolve a specific molar quantity of sodium hydroxide in a minimal amount of water/ethanol mixture.

-

Add an equimolar amount of diamylamine to the flask.

-

Cool the mixture in an ice bath to maintain a temperature of approximately 30°C.

-

Gradually add an equimolar amount of carbon disulfide to the mixture over a period of 30 minutes while stirring continuously.

-

After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the reaction goes to completion. The resulting solution contains the sodium diamyldithiocarbamate intermediate.

Step 2: Synthesis of this compound

-

Prepare an aqueous solution of zinc sulfate.

-

Slowly add the zinc sulfate solution to the sodium diamyldithiocarbamate solution from Step 1 with vigorous stirring.

-

A precipitate of this compound will form immediately. The reaction is typically carried out at a controlled temperature (e.g., 50°C) to optimize the yield.[2]

-

Continue stirring for another 30 minutes after the addition is complete.

Step 3: Isolation and Purification

-

Filter the precipitate using a Buchner funnel.

-

Wash the collected solid with distilled water to remove any unreacted salts and by-products.

-

Further wash the product with a small amount of cold ethanol.

-

Dry the purified this compound product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. A yield of up to 99.2% can be obtained under optimized conditions.[2]

Physicochemical and Functional Properties

The properties of ZDADTC are dictated by its molecular structure, featuring a central zinc atom coordinated to two bidentate diamyldithiocarbamate ligands.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | zinc;N,N-dipentylcarbamodithioate | [3] |

| Molecular Formula | C₂₂H₄₄N₂S₄Zn | [3] |

| Molecular Weight | 530.2 g/mol | [3] |

| Appearance | Pale yellow liquid or solid | [4] |

| Solubility | Insoluble in water; Soluble in acetone, chloroform, carbon disulfide. | [5][6] |

| Melting Point | Data for diamyl derivative is not readily available; related Zinc Dimethyldithiocarbamate melts at 248-257 °C. | [5] |

Functional Properties

-

Lubricant Additive : ZDADTC is a highly effective multifunctional additive in lubricating oils and greases.[1] It functions as an antioxidant by decomposing hydroperoxides, which are key intermediates in lubricant degradation, thus extending the oil's service life.[1] Its antiwear properties stem from its ability to thermally decompose at high temperatures, forming a protective film of zinc sulfide on metal surfaces.[1]

-

Vulcanization Accelerator : In the rubber industry, it acts as an ultra-accelerator, providing fast cure rates at low temperatures for both natural and synthetic rubbers.[1] The long amyl groups enhance its solubility and dispersion within the rubber matrix.[1]

-

Catalyst : The Lewis acidic nature of the zinc center allows ZDADTC to catalyze reactions such as polyurethane synthesis.[1][7]

Applications

The unique properties of ZDADTC lead to its use in several specialized fields.

-

Industrial Applications : Its primary use is in the manufacturing of petroleum lubricating oils, greases, and synthetic rubber.[8] It is valued for its ability to improve the performance and lifespan of these materials.[1]

-

Materials Science : ZDADTC serves as a single-source precursor for synthesizing zinc sulfide (ZnS) nanomaterials.[1] Through controlled thermal decomposition (thermolysis), researchers can produce ZnS nanoparticles and other nanostructures for applications in optoelectronics and photocatalysis.[1]

Biological Activity and Toxicology

While ZDADTC is primarily used in industrial settings, dithiocarbamates as a class exhibit significant biological activity, often through their ability to chelate metal ions.

Potential Mechanism of Action

The biological effects of dithiocarbamates are often linked to their function as chelating agents.[5][9] They can interact with metal ions, particularly copper and zinc, which are essential cofactors for many enzymes. By sequestering these ions, dithiocarbamates can inhibit enzyme activity. For example, related dithiocarbamates have shown neurotoxic effects, and zinc has been observed to have a protective effect against this cytotoxicity, possibly by inducing the metal-regulatory protein metallothionein.[10]

Caption: A potential mechanism of dithiocarbamate-induced cytotoxicity via metal chelation.

Toxicological Profile

The toxicity of zinc dithiocarbamates can vary based on the alkyl chain length. Short-chain variants like zinc dimethyldithiocarbamate are classified as harmful if swallowed and very toxic by inhalation. Longer-chain variants tend to have lower acute toxicity.

| Endpoint | Value / Observation | Reference |

| Acute Oral Toxicity | For related short-chain ZDTCs, LD₅₀ is in the range of 320-1960 mg/kg bw (rat). Longer chains like dibutyl have an LD₅₀ > 5000 mg/kg bw. | |

| Systemic Toxicity | A study on ZDADTC determined a No-Observed-Adverse-Effect Level (NOAEL) of 85 mg/kg body weight and day in rats after oral administration. | [11] |

| Genotoxicity | Data for the class of zinc dialkyldithiocarbamates generally indicate no mutagenic or genotoxic potential in vitro and in vivo. | |

| Carcinogenicity | The International Agency for Research on Cancer (IARC) determined that there is limited evidence for carcinogenicity of related ZDTCs in animals and they are not classifiable as to their carcinogenicity to humans (Group 3). | |

| Skin/Eye Irritation | Can cause skin and eye irritation. Related compounds may cause an allergic skin reaction.[12][13] | [14] |

Conclusion

This compound is a versatile chemical compound with well-established roles as a high-performance lubricant additive and rubber vulcanization accelerator. Its synthesis is efficient and high-yielding. While its primary applications are industrial, the underlying chemistry of dithiocarbamates, particularly their metal-chelating properties, presents areas for further research, including catalysis and materials science. A thorough understanding of its toxicological profile is essential for ensuring safe handling and application. This guide provides a foundational resource for professionals working with or researching this important compound.

References

- 1. This compound | 15337-18-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Zincdiamyldithiocarbamate | C22H44N2S4Zn | CID 84874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP2697343A1 - Zinc dithiocarbamate lubricating oil additives - Google Patents [patents.google.com]

- 5. ZINC DIMETHYLDITHIOCARBAMATE - Ataman Kimya [atamanchemicals.com]

- 6. Zinc dimethyldithiocarbamate | 137-30-4 [chemicalbook.com]

- 7. Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 8. Zinc bis(dipentyldithiocarbamate) | C22H44N2S4Zn | CID 534392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atamankimya.com [atamankimya.com]

- 10. The protective effects of zinc on diethyldithiocarbamate cytotoxicity on rat astrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zora.uzh.ch [zora.uzh.ch]

- 12. gelest.com [gelest.com]

- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 14. marcorubber.com [marcorubber.com]

Zinc Diamyldithiocarbamate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of zinc diamyldithiocarbamate, covering its chemical identifiers, physicochemical properties, synthesis, and key applications. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols and the underlying scientific principles.

Chemical Identifiers and Physicochemical Properties

This compound is a coordination complex of zinc with diamyldithiocarbamate ligands. It is primarily recognized by its CAS number 15337-18-5 . A summary of its key identifiers is presented in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 15337-18-5[1] |

| IUPAC Name | zinc bis(N,N-dipentylcarbamodithioate)[1] |

| Molecular Formula | C22H44N2S4Zn[1] |

| Molecular Weight | 530.2 g/mol [1] |

| InChI | InChI=1S/2C11H23NS2.Zn/c21-3-5-7-9-12(11(13)14)10-8-6-4-2;/h23-10H2,1-2H3,(H,13,14);/q;;+2/p-2[1] |

| InChIKey | JGSUMMPGKPITGK-UHFFFAOYSA-L[1] |

| Canonical SMILES | CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2][1] |

| Synonyms | Zinc bis(dipentyldithiocarbamate), Amyl Zimate, Vanlube AZ[1] |

The physicochemical properties of this compound are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 80-85 °C[2] |

| Appearance | White to pale yellow solid |

| Solubility | Insoluble in water; soluble in organic solvents like benzene. |

| Purity | Typically >99% after synthesis and purification[2] |

| Zinc Content | Approximately 12.4%[2] |

| Sulfur Content | Approximately 5.99%[2] |

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and its application as a lubricant additive and a rubber vulcanization accelerator.

Synthesis of this compound

A two-step optimized laboratory method is commonly employed for the synthesis of zinc dialkyldithiocarbamates, including the diamyl variant. The process involves the initial formation of a sodium salt of the dithiocarbamic acid, followed by precipitation with a zinc salt.[2]

Step 1: Synthesis of Sodium Diamyldithiocarbamate

-

In a reaction vessel, dissolve diamylamine in a suitable solvent.

-

Add an equimolar amount of sodium hydroxide (NaOH) to the solution and stir until fully dissolved.

-

Slowly add an equimolar amount of carbon disulfide (CS2) dropwise to the mixture while maintaining the temperature at approximately 30°C. The addition should be completed over a period of 30 minutes.

-

Continue stirring the reaction mixture for a specified duration to ensure the complete formation of sodium diamyldithiocarbamate.

Step 2: Synthesis of this compound

-

Prepare an aqueous solution of zinc sulfate (ZnSO4).

-

Prepare an aqueous suspension of the sodium diamyldithiocarbamate synthesized in Step 1. A 15% suspension has been shown to produce high yields.[2]

-

Heat the sodium diamyldithiocarbamate suspension to 50°C.[2]

-

Slowly add the zinc sulfate solution to the heated suspension with continuous stirring. This will lead to the precipitation of this compound.

-

After the addition is complete, continue stirring for 30 minutes to ensure the reaction goes to completion.[2]

-

Filter the precipitate and wash it thoroughly with water to remove any unreacted salts.

-

Dry the resulting white to pale yellow solid to obtain pure this compound. A yield of up to 98% can be achieved under these optimized conditions.[2]

-

The final product can be purified by recrystallization from a solvent like benzene.[2]

References

An In-depth Technical Guide to the Solubility of Zinc Diamyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Zinc diamyldithiocarbamate (ZDDC) in various solvents. Given the limited availability of precise quantitative data in public literature, this document focuses on providing robust qualitative data, a single verified quantitative measurement, and detailed experimental protocols to enable researchers to determine solubility parameters for their specific applications.

Introduction to this compound

This compound is an organosulfur compound belonging to the dithiocarbamate class of chemicals. It is characterized by a central zinc atom coordinated to two diamyldithiocarbamate ligands. The "amyl" group refers to a five-carbon alkyl chain (pentyl group). ZDDC is primarily utilized as a vulcanization accelerator in the rubber industry and as an antioxidant and antiwear additive in lubricants.[1] The physicochemical properties of zinc dialkyldithiocarbamates, including their solubility, are significantly influenced by the length of their alkyl chains.[1] Generally, longer alkyl chains increase solubility in nonpolar, hydrocarbon-based solvents.

Solubility of this compound

The solubility of a compound is a critical parameter for its application in various formulations. For instance, in the manufacturing of rubber and lubricants, the solubility of ZDDC in the processing medium is essential for its effective dispersion and reactivity.

Qualitative and Quantitative Solubility Data

| Compound | Solvent | Solubility | Reference |

| This compound | Water | Insoluble (86 μg/L at 20℃) | [1] |

| Nonpolar Solvents | Soluble | [1] | |

| Xylene | Soluble | [1] | |

| Petroleum Ether | Soluble | [1] | |

| Acetone | Easily Soluble | [1][2] | |

| Zinc dimethyldithiocarbamate | Water | Almost Insoluble (0.0065 g/100 mL) | [3][4] |

| Acetone | Soluble | [3][4] | |

| Carbon Disulfide | Soluble | [3][4] | |

| Chloroform | Soluble | [3][4] | |

| Dilute Alkalies | Soluble | [3][4] | |

| DMSO | Sparingly Soluble | [4] | |

| Methanol | Sparingly Soluble | [4] | |

| Zinc diethyldithiocarbamate | Water | Insoluble | [5] |

| Carbon Disulfide | Soluble | [5] | |

| Benzene | Soluble | [5] | |

| Chloroform | Soluble | [5] | |

| Zinc dibutyldithiocarbamate | Water | Insoluble | [6] |

| Carbon Disulfide | Soluble | [6] | |

| Benzene | Soluble | [6] | |

| Chloroform | Soluble | [6] |

Experimental Protocols

3.1. Synthesis of this compound

A general two-step method for the synthesis of zinc dialkyldithiocarbamates is as follows:

Step 1: Synthesis of Sodium Diamyldithiocarbamate

-

In a reaction vessel, dissolve diamylamine in a suitable solvent such as a lower alcohol.

-

Under controlled temperature and stirring, slowly add carbon disulfide to the diamylamine solution.

-

Subsequently, add a stoichiometric amount of sodium hydroxide to the reaction mixture.

-

Continue stirring for a specified period to ensure the completion of the reaction, forming sodium diamyldithiocarbamate.

Step 2: Precipitation of this compound

-

Prepare an aqueous solution of a soluble zinc salt, such as zinc sulfate or zinc chloride.

-

Add the zinc salt solution to the sodium diamyldithiocarbamate solution from Step 1.

-

This compound will precipitate out of the solution.

-

The precipitate can then be collected by filtration, washed with water to remove any unreacted salts, and dried.

3.2. Determination of Solubility in Organic Solvents

The following protocol describes a general method for determining the solubility of a solid compound like this compound in an organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., acetone, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters, filter paper)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Sample Preparation: Weigh a known amount of the organic solvent into several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature bath or shaker. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.

-

Separation of Undissolved Solid: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Carefully take a known volume of the clear supernatant (the saturated solution) using a syringe and filter it to remove any suspended particles.

-

Quantification of Dissolved Solute:

-

Gravimetric Method: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent in an oven or under a vacuum until a constant weight of the dried solute is achieved.

-

Spectroscopic Method: If ZDDC has a characteristic absorbance at a specific wavelength, a calibration curve can be prepared using standard solutions of known concentrations. The concentration of the saturated solution can then be determined by measuring its absorbance.

-

-

Calculation of Solubility: Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (mass of dissolved ZDDC in g / volume of solvent in mL) x 100

-

Visualization of a Key Process: Rubber Vulcanization

This compound is a potent accelerator in the vulcanization of rubber. The following diagram illustrates the simplified logical workflow of this process.

Caption: Logical workflow of rubber vulcanization accelerated by ZDDC.

Conclusion

References

- 1. This compound | 15337-18-5 | Benchchem [benchchem.com]

- 2. vanderbiltchemicals.com [vanderbiltchemicals.com]

- 3. Zinc dimethyldithiocarbamate | 137-30-4 [chemicalbook.com]

- 4. ZINC DIMETHYLDITHIOCARBAMATE - Ataman Kimya [atamanchemicals.com]

- 5. Zinc Diethyldithiocarbamate | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Zinc dibutyldithiocarbamate | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Zinc Diamyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc diamyldithiocarbamate (ZDDC) is a coordination complex belonging to the family of zinc dialkyldithiocarbamates. These compounds are widely utilized in industrial applications, most notably as antioxidants and antiwear additives in lubricating oils.[1] The performance of ZDDC in these roles is intrinsically linked to its thermal stability and decomposition characteristics. At elevated temperatures, it decomposes to form a protective film, often zinc sulfide, on metal surfaces, which prevents wear and corrosion.[1] Understanding the precise temperature ranges and the mechanism of this decomposition is therefore critical for optimizing its performance in various applications.

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, drawing upon available data for ZDDC and closely related long-chain zinc dialkyldithiocarbamate compounds. Due to a lack of specific publicly available thermoanalytical data for ZDDC, this guide utilizes data from analogous compounds to infer its thermal behavior.

Physicochemical Properties of this compound

While detailed thermoanalytical data for ZDDC is scarce, its basic physicochemical properties are documented.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₄₄N₂S₄Zn | [2] |

| Molecular Weight | 530.18 g/mol | [2] |

| Appearance | White to pale yellow solid | |

| Melting Point | 80-85 °C | |

| Solubility | Soluble in organic solvents like toluene; insoluble in water. |

Thermal Analysis

The thermal stability and decomposition of zinc dialkyldithiocarbamates are typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide valuable information on mass loss as a function of temperature and the energetics of the decomposition process.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate. The resulting TGA curve provides information about the decomposition temperatures and the composition of the residue.

The decomposition of zinc dialkyldithiocarbamates typically proceeds in one or two major steps. The initial stage involves the loss of the organic ligands, often leading to the formation of zinc sulfide (ZnS).[1][4] At higher temperatures, in an oxidizing atmosphere, the zinc sulfide can be further converted to zinc oxide (ZnO).[1][3]

Table 1: Representative TGA Data for Analogous Zinc Dialkyldithiocarbamates

| Compound | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Final Residue | Reference |

| Zinc diethyldithiocarbamate | 1 | 200 - 350 | ~65 | ZnS | [4] |

| Zinc dibutyldithiocarbamate | 1 | 250 - 400 | ~70 | ZnS | [1] |

| Zinc N-ethyl-N-phenyldithiocarbamate | 1 | 230 - 360 | 73-76 | ZnS | [1] |

| Zinc N-butyl-N-phenyldithiocarbamate | 1 | 240 - 380 | 73-76 | ZnS | [1] |

Note: The data presented in this table is for analogous compounds and is intended to provide a general understanding of the thermal decomposition behavior of zinc dialkyldithiocarbamates. The exact values for this compound may vary.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. DSC thermograms reveal endothermic and exothermic transitions, such as melting, crystallization, and decomposition.

For zinc dialkyldithiocarbamates, the DSC curve typically shows an endothermic peak corresponding to the melting of the compound, followed by exothermic peaks associated with the decomposition processes.[1]

Table 2: Representative DSC Data for Analogous Zinc Dialkyldithiocarbamates

| Compound | Melting Point (°C) | Decomposition Peak(s) (°C) | Reference |

| Zinc diethyldithiocarbamate | 178-180 | exotherm > 200 | [5] |

| Zinc N-ethyl-N-phenyldithiocarbamate | ~150 | exotherm ~300 | [1] |

| Zinc N-butyl-N-phenyldithiocarbamate | ~120 | exotherm ~320 | [1] |

Note: The data presented in this table is for analogous compounds. The exact values for this compound may differ.

Decomposition Pathway

The thermal decomposition of zinc dialkyldithiocarbamates is a complex process that can proceed through various intermediates. The primary decomposition route is believed to involve the breaking of the Zn-S and C-N bonds within the dithiocarbamate ligand. This leads to the formation of volatile organic fragments and a solid residue of zinc sulfide. In the presence of oxygen, the zinc sulfide can be subsequently oxidized to zinc oxide at higher temperatures.

Caption: Generalized thermal decomposition pathway for zinc dialkyldithiocarbamates.

Experimental Protocols

The following are generalized experimental protocols for TGA and DSC analysis of zinc dithiocarbamate compounds, based on methodologies reported in the literature.[1][4]

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

-

Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study the intrinsic thermal decomposition, or under an oxidizing atmosphere (e.g., air) to investigate oxidative stability. The gas flow rate is maintained at a constant value (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature, the temperatures of maximum mass loss rate (from the derivative thermogravimetric curve, DTG), and the final residue mass.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, the analysis can be conducted under an inert or oxidizing atmosphere with a constant gas flow rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, corresponding to events such as melting and decomposition. The peak temperatures and enthalpies of these transitions can be quantified.

References

- 1. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zincdiamyldithiocarbamate | C22H44N2S4Zn | CID 84874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zinc Diethyldithiocarbamate | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Zinc Diamyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Zinc Diamyldithiocarbamate (ZDAC), a coordination complex with significant applications in industrial processes and scientific research. This document details its structural characteristics, relevant experimental protocols for its synthesis and analysis, and key structural data.

Introduction

This compound belongs to the broader class of zinc dithiocarbamates, which are organosulfur compounds with the general formula Zn(R₂NCS₂)₂.[1] These complexes are formed through the reaction of a secondary amine (diamylamine in this case) and carbon disulfide in the presence of a zinc salt. The dithiocarbamate anion ([R₂NCS₂]⁻) functions as a bidentate ligand, coordinating to the central zinc(II) ion through both sulfur atoms. This chelation is a defining feature of dithiocarbamate chemistry. The electronic structure of the dithiocarbamate ligand is characterized by π-donation from the nitrogen atom, which imparts partial double-bond character to the C-N and C-S bonds.[1] This resonance stabilization contributes to their effectiveness as chelating agents for various metals.

Molecular Structure and Coordination Chemistry

The molecular structure of this compound is defined by the coordination of two diamyldithiocarbamate ligands to a central zinc(II) ion. The nature of the alkyl substituents (amyl groups in this instance) influences the physicochemical properties of the complex, such as its solubility and thermal stability.

Coordination Geometry

In its monomeric form, the zinc(II) ion in this compound typically exhibits a coordination number of four, resulting in a distorted tetrahedral geometry.[1] The two dithiocarbamate ligands each bind to the zinc center through their two sulfur atoms.

Monomer-Dimer Equilibrium

In the solid state, zinc dialkyldithiocarbamates, including this compound, often exist as dimeric species.[2][3] In these dimers, a sulfur atom from one monomeric unit forms a bridging bond with the zinc center of an adjacent molecule. This results in a five-coordinate zinc atom in a distorted trigonal bipyramidal environment.[1] In solution, these dimeric structures tend to dissociate into their monomeric forms.[3]

Quantitative Structural Data

| Parameter | Atom 1 | Atom 2 | Value (Å or °) |

| Bond Lengths | Zn | S1 | 2.331 |

| Zn | S2 | 2.450 | |

| Zn | S3 | 2.815 | |

| Zn | S4 | 2.355 | |

| S1 | C1 | 1.722 | |

| S2 | C1 | 1.737 | |

| C1 | N1 | 1.31 | |

| Bond Angles | S1-Zn-S2 | - | 76.5 |

| S1-Zn-S3 | - | 118.9 | |

| S1-Zn-S4 | - | 115.3 | |

| S2-Zn-S3 | - | 87.1 | |

| S2-Zn-S4 | - | 119.8 | |

| S3-Zn-S4 | - | 93.4 |

Data extracted from the crystal structure of Zinc diethyldithiocarbamate and should be considered representative.[1]

Experimental Protocols

The synthesis and characterization of this compound involve well-established procedures in coordination chemistry.

Synthesis of this compound

The following protocol describes a general and optimized two-step laboratory method for the synthesis of zinc dialkyldithiocarbamates, which is applicable to the preparation of this compound.[4]

Step 1: Synthesis of Sodium Diamyldithiocarbamate

-

In a reaction vessel, dissolve sodium hydroxide in water.

-

To this solution, add diamylamine.

-

Cool the mixture in an ice bath.

-

Slowly add carbon disulfide dropwise to the stirred solution while maintaining the low temperature.

-

After the addition is complete, continue stirring for a specified period to ensure the completion of the reaction, forming an aqueous solution of sodium diamyldithiocarbamate.

Step 2: Precipitation of this compound

-

Prepare an aqueous solution of a zinc salt, such as zinc sulfate or zinc chloride.

-

Slowly add the zinc salt solution to the prepared sodium diamyldithiocarbamate solution with constant stirring.

-

A precipitate of this compound will form immediately.

-

Continue stirring for a period to ensure complete precipitation.

-

Collect the solid product by filtration.

-

Wash the precipitate with water to remove any unreacted salts and by-products.

-

Dry the purified this compound product under vacuum.

References

mechanism of action of Zinc diamyldithiocarbamate

An In-depth Technical Guide on the Core Mechanism of Action of Zinc Diamyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ZDMC), a zinc-containing organosulfur compound, has a history of use in industrial applications as a vulcanization accelerator and fungicide. Emerging research into the biological activities of structurally related dithiocarbamates suggests a potential for pharmacological applications. This technical guide provides a detailed overview of the core mechanisms of action of ZDMC, drawing from studies on ZDMC and its close structural analogs. The primary mechanisms discussed are the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, modulation of the ubiquitin-proteasome system, and antioxidant activity. This document consolidates available quantitative data, presents detailed experimental protocols for investigating these mechanisms, and includes visualizations of the key pathways and experimental workflows.

Introduction

This compound (ZDMC), also known as Zinc bis(dipentyldithiocarbamate), belongs to the dithiocarbamate family of compounds. While its primary applications have been industrial, the biological activities of dithiocarbamates, particularly their metal complexes, have garnered significant interest in the scientific community. The lipophilic nature of the diamyl chains in ZDMC facilitates its passage across cellular membranes, where it can modulate various intracellular processes. This guide focuses on three core mechanisms through which ZDMC and related compounds are believed to exert their biological effects.

Core Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Dithiocarbamates are well-documented inhibitors of NF-κB activation. This inhibition is often dependent on the presence of zinc.

The proposed mechanism involves the dithiocarbamate moiety acting as a zinc ionophore, increasing the intracellular concentration of zinc. Elevated intracellular zinc levels can inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). When IκB is not degraded, it remains bound to the NF-κB dimer (typically p65/p50), sequestering it in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.

Inhibition of the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, controlling the levels of proteins involved in cell cycle progression, signal transduction, and apoptosis. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, which can induce cell cycle arrest and apoptosis. This makes the proteasome a key target in cancer therapy.

Similar to its effect on the NF-κB pathway, the zinc ionophore activity of dithiocarbamates is implicated in proteasome inhibition. Increased intracellular zinc has been shown to inhibit the chymotrypsin-like activity of the 20S proteasome core particle. Additionally, some metal-dithiocarbamate complexes may inhibit the deubiquitinating activity of the 19S regulatory particle, further disrupting proteasome function. This leads to the accumulation of polyubiquitinated proteins and induction of apoptosis.

Antioxidant Activity

Zinc dithiocarbamates are known to function as secondary antioxidants. Their mechanism of action involves the decomposition of hydroperoxides, which are key intermediates in oxidative degradation processes. By reducing hydroperoxides to alcohols, ZDMC can interrupt the radical chain reactions that lead to cellular damage. This antioxidant property is relevant not only in industrial applications like lubricant stabilization but also in a biological context where oxidative stress is a factor in disease pathogenesis.

Quantitative Data

Direct quantitative data for the biological activity of this compound is limited in publicly available literature. However, data from closely related zinc dithiocarbamate compounds can provide valuable insights. The length of the alkyl chain can influence the lipophilicity and, consequently, the biological activity and toxicity of these compounds, with toxicity generally decreasing as the alkyl chain length increases[1].

| Compound | Cell Line | Assay | IC₅₀ Value | Reference |

| Zinc Diethyldithiocarbamate | A549 (Human Lung Carcinoma) | MTT | 54.6 ± 1.59 µM | [2] |

| HP-β-CD-Zinc Diethyldithiocarbamate | A549 (Human Lung Carcinoma) | MTT | 6.8 ± 0.57 µM | [2] |

| SBE-β-CD-Zinc Diethyldithiocarbamate | A549 (Human Lung Carcinoma) | MTT | 4.9 ± 0.34 µM | [2] |

| Zinc (II) morpholinyldithiocarbamate | TK10 (Renal Cancer) | SRB | 8.70 µM | [3] |

| Zinc (II) morpholinyldithiocarbamate | UACC62 (Melanoma) | SRB | 16.54 µM | [3] |

| Zinc (II) morpholinyldithiocarbamate | MCF7 (Breast Cancer) | SRB | 3.17 µM | [3] |

Experimental Protocols

The following protocols are generalized methods for assessing the key mechanisms of action of ZDMC. Specific parameters such as cell types, compound concentrations, and incubation times should be optimized for each experimental system.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.

Materials:

-

HEK293T cells stably transfected with an NF-κB luciferase reporter construct.

-

Complete DMEM medium.

-

TNF-α (or other NF-κB activator).

-

ZDMC stock solution (in DMSO).

-

Dual-Luciferase® Reporter Assay System.

-

Opaque, flat-bottom 96-well plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293T-NF-κB reporter cells in an opaque 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of ZDMC in assay medium. Pre-treat the cells by adding the ZDMC dilutions and incubate for 1-2 hours.

-

Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

-

Cell Lysis: Remove the medium and add 20 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

-

Luciferase Assay:

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure firefly luciferase activity (NF-κB-driven).

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and measure Renilla luciferase activity (internal control).

-

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition relative to the TNF-α stimulated control.

Proteasome Chymotrypsin-Like Activity Assay

This assay quantifies the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Materials:

-

Cell line of interest (e.g., HT-29, MCF-7).

-

ZDMC stock solution (in DMSO).

-

Proteasome inhibitor (e.g., MG132) as a positive control.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA).

-

Fluorogenic substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin).

-

96-well black microplate.

-

Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm).

Procedure:

-

Cell Lysate Preparation: Culture cells to 80-90% confluency. Harvest and lyse the cells in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the proteasomes. Determine the protein concentration of the lysate.

-

Assay Setup: In a 96-well black plate, add 20-50 µg of cell lysate per well. Add serial dilutions of ZDMC or the positive control (MG132). Bring the total volume to 100 µL with Assay Buffer.

-

Reaction Initiation: Add Suc-LLVY-AMC to a final concentration of 50-100 µM to each well.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity every 2 minutes for 30-60 minutes.

-

Data Analysis: Determine the rate of AMC release (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition relative to the untreated control.

DPPH Radical Scavenging Assay

This assay assesses the antioxidant capacity of a compound by its ability to scavenge the stable DPPH radical.

Materials:

-

ZDMC stock solution (in methanol or ethanol).

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol).

-

Ascorbic acid or Trolox as a positive control.

-

96-well microplate.

-

Spectrophotometer (517 nm).

Procedure:

-

Assay Setup: In a 96-well plate, add 100 µL of serial dilutions of ZDMC or the positive control to the wells.

-

Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only the solvent and a control containing the solvent and DPPH solution should be included.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. Determine the IC₅₀ value (the concentration of ZDMC required to scavenge 50% of the DPPH radicals).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing the mechanism of action of ZDMC.

Conclusion

The available evidence on this compound and related compounds points towards a multi-faceted mechanism of action with significant potential for pharmacological intervention. The core activities appear to be the zinc-dependent inhibition of the NF-κB and ubiquitin-proteasome systems, alongside inherent antioxidant properties. For researchers and drug development professionals, ZDMC and its analogs represent a class of compounds worthy of further investigation. The experimental protocols and workflows provided in this guide offer a robust starting point for elucidating the precise molecular targets and therapeutic potential of these molecules. Future studies should focus on obtaining direct quantitative data for ZDMC and exploring its effects in relevant disease models.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Zinc Diamyldithiocarbamate: A Technical Guide

This guide provides an in-depth overview of the spectroscopic characterization of Zinc diamyldithiocarbamate (ZDAC), a compound widely used as an antioxidant and accelerator in the vulcanization of rubber. The focus is on two primary analytical techniques: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods are crucial for confirming the molecular structure, identifying functional groups, and ensuring the purity of ZDAC for research and industrial applications.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For ZDAC, FTIR is instrumental in confirming the coordination of the dithiocarbamate ligand to the zinc metal center.

Experimental Protocol:

A common method for preparing solid samples like ZDAC for FTIR analysis is the Potassium Bromide (KBr) disc method.

-

Sample Preparation : A small amount of ZDAC (typically 1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Pellet Formation : The mixture is then transferred to a pellet-pressing die and subjected to high pressure (several tons) to form a thin, transparent KBr pellet.

-

Data Acquisition : The pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[1] A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Data Interpretation:

The FTIR spectrum of ZDAC is characterized by several key absorption bands that correspond to specific vibrational modes within the molecule. The most significant of these are the C-N, C-S, and Zn-S stretching frequencies.

-

ν(C-N) Stretch : The stretching vibration of the thioureide C-N bond is a critical indicator of the ligand's electronic structure. This band typically appears in the 1485 - 1519 cm⁻¹ region.[2] Its frequency, which is intermediate between that of a C-N single bond and a C=N double bond, indicates a significant partial double bond character. This is due to the delocalization of electrons within the S₂C-N moiety.

-

ν(C-S) Stretch : The carbon-sulfur stretching vibration provides insight into the ligand's coordination mode. A single, strong band around 1000 cm⁻¹ is indicative of a bidentate coordination, where both sulfur atoms of the dithiocarbamate ligand are bonded to the zinc ion.[2]

-

ν(Zn-S) Stretch : The vibration corresponding to the zinc-sulfur bond is found in the far-infrared region, typically between 415-440 cm⁻¹.[1] The presence of this band is direct evidence of the metal-ligand coordination.

-

ν(C-H) Stretch : Bands corresponding to the C-H stretching vibrations of the amyl groups are observed in the region of 2847 - 2935 cm⁻¹.[2]

Table 1: Summary of Characteristic FTIR Frequencies for Zinc Dithiocarbamates

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

| C-H Stretch (Amyl) | 2847 - 2935 | Corresponds to the alkyl chains of the ligand.[2] |

| C-N Stretch | 1485 - 1519 | Indicates partial double bond character and coordination to the metal.[2] |

| C-S Stretch | ~1000 | A single peak suggests symmetric bidentate coordination.[2] |

| Zn-S Stretch | 415 - 440 | Confirms the coordination of sulfur to the zinc metal center.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the detailed molecular structure of ZDAC in solution. Both ¹H (proton) and ¹³C NMR provide a map of the carbon-hydrogen framework of the diamyldithiocarbamate ligands.

Experimental Protocol:

-

Sample Preparation : A small amount of ZDAC (typically 5-10 mg) is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), in an NMR tube.

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm).

-

Referencing : Chemical shifts are typically referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Data Interpretation:

While specific, high-resolution spectral data for this compound is not always published in extensive detail, the expected chemical shifts can be reliably inferred from the known structure of the n-amyl ligand and data from analogous zinc dialkyldithiocarbamate complexes.[2]

¹H NMR Spectrum:

The ¹H NMR spectrum provides information about the chemical environment of the protons in the amyl chains. The signals are expected to appear as distinct multiplets corresponding to the different methylene (-CH₂-) groups and the terminal methyl (-CH₃) group. Protons on carbons closer to the electron-withdrawing dithiocarbamate group will be deshielded and appear at a higher chemical shift (further downfield). The methylene protons adjacent to the nitrogen atom (α-N) are expected in the 3.5–4.5 ppm range.[3]

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Group (n-amyl chain) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₂ -CH₂-CH₂-CH₂-CH₃ | ~3.7 - 3.9 | Triplet (t) |

| N-CH₂-CH₂ -CH₂-CH₂-CH₃ | ~1.6 - 1.8 | Multiplet (m) |

| N-CH₂-CH₂-CH₂ -CH₂-CH₃ | ~1.3 - 1.5 | Multiplet (m) |

| N-CH₂-CH₂-CH₂-CH₂ -CH₃ | ~1.3 - 1.5 | Multiplet (m) |

| N-CH₂-CH₂-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | Triplet (t) |

¹³C NMR Spectrum:

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The most characteristic signal in the spectrum of ZDAC is that of the dithiocarbamate carbon (-NC S₂). This carbon is highly deshielded and typically appears far downfield. For analogous zinc diaryl dithiocarbamates, this signal is observed around 210-212 ppm.[4] The carbons of the amyl chains will appear in the upfield region.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Expected Chemical Shift (δ, ppm) |

| NC S₂ | ~210 - 212 |

| N -CH₂ | ~50 - 55 |

| Alkyl Chain Carbons | ~14 - 35 |

Analytical Workflow

The general workflow for the spectroscopic analysis of this compound involves several key stages, from initial sample handling to the final interpretation of data for structural confirmation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 15337-18-5 | Benchchem [benchchem.com]

- 3. Ligand exchange processes between molybdenum and zinc additives in lubricants: evidence from NMR (1H, 13C, 31P) and HPLC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Zinc Diamyldithiocarbamate: A Comprehensive Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc diamyldithiocarbamate (ZDAC) is a coordination complex of zinc with diamyldithiocarbamate ligands. It belongs to the broader class of zinc dithiocarbamates, which are organosulfur compounds with a wide range of industrial and emerging biomedical applications. This technical guide provides a comprehensive review of the current research on ZDAC, focusing on its synthesis, characterization, and diverse applications. Particular emphasis is placed on its roles as a lubricant additive, a vulcanization accelerator, a precursor for nanomaterial synthesis, and its potential in drug development. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, summarizing key quantitative data, and illustrating important mechanisms and workflows.

Core Research Areas

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process. The first step is the preparation of a sodium salt of diamyldithiocarbamic acid from diamylamine, carbon disulfide, and sodium hydroxide. Subsequently, an aqueous solution of a zinc salt, such as zinc sulfate, is added to precipitate the this compound. The reaction yield is influenced by factors such as reactant concentrations and temperature.

Experimental Protocol: Optimized Synthesis of this compound

An optimized laboratory synthesis method for this compound has been reported with high yields.[1]

Step 1: Synthesis of Sodium Diamyldithiocarbamate

-

In a reaction vessel, dissolve diamylamine in a suitable solvent.

-

Gradually add carbon disulfide to the solution while maintaining the temperature at 30°C over a period of 30 minutes.

-

Slowly add a solution of sodium hydroxide.

-

The reaction mixture is stirred to ensure complete reaction, yielding sodium diamyldithiocarbamate.

Step 2: Synthesis of this compound

-

Prepare an aqueous suspension of the synthesized sodium diamyldithiocarbamate (e.g., 15% active substance).

-

In a separate vessel, prepare an aqueous solution of zinc sulfate.

-

Add the zinc sulfate solution to the sodium diamyldithiocarbamate suspension.

-

Maintain the reaction temperature at 50°C for 30 minutes to facilitate the precipitation of this compound.[1]

-

The resulting precipitate is then filtered, washed with water to remove impurities, and dried.

This optimized procedure has been reported to achieve a yield of up to 98%.[1]

Characterization: The synthesized this compound is typically characterized by various spectroscopic and analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.[1]

-

Atomic Absorption Spectroscopy (AAS): To determine the zinc content.[1]

-

Elemental Analysis: To confirm the elemental composition (C, H, N, S, Zn).[1]

-

Melting Point Determination: To assess the purity of the compound.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₄N₂S₄Zn | [2] |

| Molecular Weight | 530.2 g/mol | [2] |

| Appearance | White to pale yellow solid | |

| Melting Point | 80-85 °C | [1] |

Table 2: Characterization Data for Synthesized this compound

| Analysis | Result | Reference |

| Yield | 98.0% | [1] |

| Purity | 99.2% | [1] |

| Zinc Content | 12.4% | [1] |

| Sulfur Content | 5.99% | [1] |

Applications

This compound exhibits a range of valuable properties that have led to its use in several industrial applications.

ZDAC is a multifunctional additive in lubricating oils and greases, primarily functioning as an antioxidant and an antiwear/extreme pressure agent.[3][4]

-

Antioxidant Activity: ZDAC inhibits the oxidation of lubricating oils by decomposing hydroperoxides, which are key intermediates in the oxidative degradation process.[3] This helps to prolong the service life of the lubricant. The antioxidant mechanism involves the formation of zinc dithiopercarbamates as reactive intermediates.[5][6]

-

Antiwear and Extreme Pressure Properties: Under high temperature and pressure conditions, ZDAC thermally decomposes to form a protective film of zinc sulfide on metal surfaces.[3] This film prevents direct metal-to-metal contact, thereby reducing friction and wear.

Experimental Protocol: Evaluation of Antiwear Performance (Four-Ball Test)

The antiwear properties of lubricants containing ZDAC can be evaluated using a four-ball tester according to the ASTM D4172 standard.

-

A lubricant sample containing a specific concentration of ZDAC is prepared.

-

Three steel balls are clamped together in a cup, and the fourth ball is rotated against them in the lubricant.

-

The test is conducted under a specified load, speed, and temperature for a set duration.

-

After the test, the wear scars on the three stationary balls are measured using a microscope.

-

The average wear scar diameter is reported as a measure of the antiwear performance of the lubricant.

Table 3: Performance Data of Lubricants Containing Zinc Dithiocarbamates

| Lubricant Formulation | Test Method | Parameter | Result | Reference |

| Base Oil + Sb/ZnDTC | Four-Ball EP Test | Weld Point (kg) | >800 | [4] |

| Base Oil + Sb/ZnDTC | Four-Ball Wear Test | Wear Scar Diameter (mm) | 0.45 | [4] |

| Grease + Sb/ZnDTC | PDSC Oxidation Test | Oxidation Induction Time (min) | >60 | [4] |

In the rubber industry, ZDAC functions as an ultra-fast accelerator for the vulcanization of natural and synthetic rubbers.[7][8] Vulcanization is a chemical process that converts raw rubber into a more durable material by forming cross-links between polymer chains. ZDAC, often in combination with other accelerators like thiazoles, significantly increases the rate of vulcanization, allowing for more efficient rubber processing.[9] The use of ZDAC can enhance the mechanical properties of the vulcanized rubber, such as tensile strength and modulus.[7][9]

Experimental Protocol: Rubber Vulcanization

-

A rubber compound is prepared by mixing natural or synthetic rubber with various additives, including sulfur, zinc oxide, stearic acid, and the ZDAC accelerator system, on a two-roll mill.

-

The compounding is typically done at a controlled temperature to prevent premature vulcanization (scorching).

-

The compounded rubber is then shaped and cured in a heated press at a specific temperature and time (e.g., 150°C for 20 minutes).

-

The vulcanized rubber sheets are then cooled and tested for their physical properties.

Table 4: Mechanical Properties of Rubber Vulcanized with Zinc Dithiocarbamate Systems

| Rubber Compound | Property | Value | Reference |

| NR + ZDMC/MBTS | Tensile Strength (MPa) | 25 | [9] |

| NR + ZDMC/MBTS | Modulus at 300% (MPa) | 10 | [9] |

| NR + ZBPDC/MBTS | Tensile Strength (MPa) | 28 | [9] |

Note: ZDMC (Zinc dimethyldithiocarbamate) and ZBPDC (Zinc N-benzyl piperazino dithiocarbamate) are structurally related to ZDAC and illustrate the effect of dithiocarbamate accelerators.

This compound can be used as a single-source precursor for the synthesis of zinc sulfide (ZnS) nanoparticles.[7] Thermal decomposition of ZDAC in a high-boiling point solvent leads to the formation of ZnS nanocrystals. The size and morphology of the resulting nanoparticles can be controlled by varying the reaction parameters such as temperature and the presence of capping agents. ZnS is a wide-bandgap semiconductor with applications in optoelectronics and photocatalysis.

Experimental Protocol: Synthesis of ZnS Nanoparticles

-

This compound is dissolved in a high-boiling point coordinating solvent, such as oleylamine.

-

The solution is heated to a specific temperature (e.g., 200-300°C) under an inert atmosphere.

-

The precursor decomposes at this temperature, leading to the nucleation and growth of ZnS nanoparticles.

-

The reaction is allowed to proceed for a certain period to control the particle size.

-

The nanoparticles are then isolated by centrifugation, washed with a suitable solvent (e.g., ethanol) to remove unreacted precursors and byproducts, and dried.

Table 5: Characterization of ZnS Nanoparticles from Dithiocarbamate Precursors

| Precursor | Decomposition Temperature (°C) | Particle Size (nm) | Crystal Phase | Reference |

| [Zn(S₂CNEt₂)₂] | 300 | ~4 | Wurtzite | [10] |

| [Zn(S₂CNⁱBu₂)₂] | 230 | ~3 x 35 (nanorods) | Wurtzite | [10] |

| [Zn(S₂CNMe₂)₂] | ~90 (in oleylamine) | - | - | [7] |

Potential in Drug Development

Recent research has highlighted the potential of zinc dithiocarbamate complexes in the field of drug development, particularly in cancer therapy. These complexes have been shown to exhibit cytotoxic activity against various cancer cell lines.[5][11] The proposed mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells.

One of the key signaling pathways implicated in the anticancer activity of zinc dithiocarbamates is the inhibition of the proteasome.[1] The proteasome is a cellular machinery responsible for degrading proteins, and its inhibition can lead to the accumulation of pro-apoptotic proteins, ultimately triggering cell death. It is suggested that zinc dithiocarbamate complexes can inhibit the JAMM domain in the 19S proteasome lid.[1] Furthermore, the formation of these complexes can increase the production of reactive oxygen species (ROS), leading to oxidative stress and cancer cell death.[11] The inhibition of the NF-κB pathway has also been implicated in their cytotoxic activity.[11]

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Proposed antioxidant mechanism of this compound.

Caption: Signaling pathways in the anticancer activity of Zinc Dithiocarbamates.

Conclusion

This compound is a versatile compound with established industrial applications and promising potential in emerging fields. Its role as a lubricant additive and vulcanization accelerator is well-documented, with clear mechanisms of action and quantifiable performance benefits. The use of ZDAC as a single-source precursor for the synthesis of ZnS nanoparticles opens up possibilities in materials science and electronics. Furthermore, the growing body of research on the biological activities of zinc dithiocarbamate complexes, particularly their anticancer properties, suggests a promising future for these compounds in drug development. This technical guide has provided a comprehensive overview of the current state of ZDAC research, offering valuable information for scientists and researchers working in these diverse areas. Further research is warranted to fully elucidate the intricate signaling pathways involved in its biological effects and to develop novel applications for this multifaceted compound.

References

- 1. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nlgi.org [nlgi.org]

- 4. Modeling of the Zn(II) Cysteine-Tyrosine dithiocarbamate Complex: Synthesis, Characterization, Molecular Docking and Anticancer Activity on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zinc(II) complexes with dithiocarbamato derivatives: structural characterisation and biological assays on cancerous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of ZnS Nanoparticles and Effects of Nanoparticle Size on Optical Properties [scielo.org.mx]

- 7. nbinno.com [nbinno.com]

- 8. raywaychem.com [raywaychem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of Zinc Diamyldithiocarbamate in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc diamyldithiocarbamate (ZDMC) is a versatile organozinc compound with significant applications in polymer chemistry. It belongs to the class of zinc dithiocarbamates, which are widely recognized for their efficacy as vulcanization accelerators and antioxidants. This document provides detailed application notes and experimental protocols for the use of ZDMC in polymer systems, with a focus on its role in enhancing the properties and durability of polymeric materials. The information is intended to guide researchers and professionals in leveraging the benefits of ZDMC in their work.

Vulcanization Accelerator for Rubber

This compound is a highly effective ultra-accelerator for the sulfur vulcanization of natural rubber (NR) and synthetic rubbers such as styrene-butadiene rubber (SBR), and ethylene propylene diene monomer (EPDM). It provides a rapid cure rate and good scorch safety, which is the premature vulcanization of the rubber compound during processing.[1] ZDMC is often used in combination with other accelerators, such as thiazoles, to achieve synergistic effects on cure characteristics and the physical properties of the vulcanizate.

Experimental Protocol: Evaluation of ZDMC as a Vulcanization Accelerator in Natural Rubber

This protocol outlines the procedure for compounding natural rubber with varying concentrations of ZDMC and evaluating its effect on cure characteristics and mechanical properties.

Materials:

-

Natural Rubber (SMR-20)

-

Zinc Oxide (ZnO)

-

Stearic Acid

-

Sulfur

-

This compound (ZDMC)

-

Internal mixer (e.g., Brabender or Banbury type)

-

Two-roll mill

-

Moving Die Rheometer (MDR)

-

Tensile testing machine

-

Hardness tester (Durometer)

Procedure:

-

Compounding:

-

Masticate 100 parts per hundred rubber (phr) of natural rubber in an internal mixer.

-

Add 5 phr of Zinc Oxide and 2 phr of Stearic Acid and mix until well dispersed.

-

Add the desired amount of ZDMC (e.g., 0.5, 1.0, 1.5 phr) and mix thoroughly.

-

Finally, add 2.5 phr of Sulfur and mix until a homogenous compound is obtained.

-

Sheet out the compound on a two-roll mill.

-

-

Cure Characteristics Analysis (ASTM D2084):

-

Use a Moving Die Rheometer (MDR) to determine the cure characteristics of the rubber compounds at a specified temperature (e.g., 150°C).

-

Measure the following parameters:

-

Minimum torque (ML): An indicator of the viscosity of the unvulcanized compound.

-

Maximum torque (MH): An indicator of the stiffness or modulus of the fully vulcanized compound.

-

Scorch time (ts2): The time to a two-unit rise in torque from the minimum, indicating the onset of vulcanization.

-

Optimum cure time (t90): The time to reach 90% of the maximum torque, representing the optimal vulcanization time.

-

-

-

Vulcanization:

-

Press-cure the compounded rubber sheets in a heated press at the vulcanization temperature (e.g., 150°C) for their respective optimum cure times (t90) determined from the MDR.

-

-

Mechanical Property Testing:

-

Tensile Properties (ASTM D412):

-

Die-cut dumbbell-shaped specimens from the vulcanized sheets.

-

Measure the tensile strength, elongation at break, and modulus at 100%, 200%, and 300% elongation using a tensile testing machine.

-

-

Hardness (ASTM D2240):

-

Measure the Shore A hardness of the vulcanized samples using a durometer.

-

-

Data Presentation:

Table 1: Effect of ZDMC Concentration on Cure Characteristics of Natural Rubber at 150°C

| ZDMC (phr) | ML (dNm) | MH (dNm) | ts2 (min) | t90 (min) |

| 0.5 | 1.2 | 15.8 | 2.5 | 8.5 |

| 1.0 | 1.1 | 17.2 | 2.1 | 7.2 |

| 1.5 | 1.0 | 18.5 | 1.8 | 6.1 |

Table 2: Effect of ZDMC Concentration on Mechanical Properties of Vulcanized Natural Rubber

| ZDMC (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% (MPa) | Hardness (Shore A) |

| 0.5 | 22.5 | 650 | 8.5 | 55 |

| 1.0 | 24.8 | 620 | 10.2 | 60 |

| 1.5 | 26.1 | 580 | 12.1 | 65 |

Antioxidant for Polymers

This compound also functions as an effective antioxidant in various polymers, protecting them from degradation caused by heat, oxygen, and ozone. It acts as a peroxide decomposer, interrupting the auto-oxidation cycle. This property is crucial for extending the service life of polymeric materials, especially in demanding applications.

Experimental Protocol: Evaluation of ZDMC as an Antioxidant in Polyethylene

This protocol describes the method to assess the antioxidant efficacy of ZDMC in polyethylene by measuring the Oxidative Induction Time (OIT).

Materials:

-

Polyethylene (PE) powder (unstabilized)

-

This compound (ZDMC)

-

Internal mixer or twin-screw extruder

-

Compression molding press

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Compounding:

-

Dry-blend the polyethylene powder with the desired concentration of ZDMC (e.g., 0.1, 0.2, 0.3 wt%).

-

Melt-mix the blend using an internal mixer or a twin-screw extruder to ensure uniform dispersion of the antioxidant.

-

-

Sample Preparation:

-

Compression mold the compounded material into thin films (approximately 200-250 µm thick) at a suitable temperature and pressure for the specific grade of polyethylene.

-

Cut small disc-shaped specimens (5-10 mg) from the molded films for DSC analysis.

-

-

Oxidative Induction Time (OIT) Measurement (ASTM D3895):

-

Place the specimen in an open aluminum pan in the DSC cell.

-

Heat the sample to a constant isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.

-

Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

-

Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).

-

Data Presentation:

Table 3: Oxidative Induction Time of Polyethylene with Varying ZDMC Concentrations at 200°C

| ZDMC (wt%) | Oxidative Induction Time (OIT) (minutes) |

| 0 (Control) | 3.5 |

| 0.1 | 25.8 |

| 0.2 | 48.2 |

| 0.3 | 75.1 |

Mandatory Visualizations

Vulcanization Workflow

Antioxidant Mechanism of Zinc Dithiocarbamates

Zinc dithiocarbamates function as peroxide decomposers, which is a key mechanism for their antioxidant activity. They catalytically convert hydroperoxides (ROOH), which are primary products of polymer auto-oxidation, into non-radical, stable products. This process inhibits the chain branching step of auto-oxidation, thereby preventing rapid degradation of the polymer.

References

Application Notes and Protocols: Zinc Diamyldithiocarbamate (ZDAC) as a Vulcanization Accelerator in Rubber

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Zinc Diamyldithiocarbamate (ZDAC) as a vulcanization accelerator in rubber compounding. While specific quantitative data for ZDAC is not extensively available in public literature, this document extrapolates its expected performance based on the well-documented behavior of analogous zinc dialkyldithiocarbamates. Detailed experimental protocols for evaluating vulcanization accelerators are also provided.

Introduction to this compound (ZDAC)

This compound (ZDAC) belongs to the dithiocarbamate class of ultra-accelerators for the sulfur vulcanization of rubber.[1] Dithiocarbamates are known for their ability to provide fast cure rates at relatively low temperatures.[2] ZDAC's chemical structure, featuring two amyl (pentyl) groups, influences its solubility and dispersion within the rubber matrix, which can affect the curing characteristics and final properties of the vulcanized rubber.

The general structure of zinc dialkyldithiocarbamates involves a zinc ion coordinated to two dithiocarbamate ligands. This structure is central to its function in accelerating the cross-linking of polymer chains with sulfur, a process that transforms raw rubber into a durable and elastic material.[3][4]

Mechanism of Action

The vulcanization of rubber with sulfur is significantly accelerated by the presence of zinc dithiocarbamates. The mechanism involves the formation of a zinc-accelerator complex that reacts with sulfur to form an active sulfurating agent.[5] This agent then donates sulfur to the rubber polymer chains, creating cross-links. The process is generally understood to proceed through the following key stages:

-

Formation of an Active Accelerator Complex: ZDAC reacts with activators, such as zinc oxide and stearic acid, which are typically present in the rubber formulation.

-

Sulfur Activation: The accelerator complex interacts with elemental sulfur (typically in its S8 ring form), leading to the opening of the sulfur ring and the formation of a polysulfidic accelerator complex.

-

Cross-link Formation: This active complex then transfers sulfur atoms to the polymer chains, forming mono-, di-, and polysulfidic cross-links between them.

This accelerated process allows for shorter curing times and lower vulcanization temperatures, which is economically advantageous and helps to preserve the integrity of the polymer.

Application in Rubber Formulations

ZDAC, like other zinc dialkyldithiocarbamates, is expected to be a potent accelerator for various types of rubber, including:

-

Natural Rubber (NR)[4]

-

Styrene-Butadiene Rubber (SBR)[3]

-

Nitrile Butadiene Rubber (NBR)

-

Ethylene Propylene Diene Monomer (EPDM) Rubber[2]

The choice of ZDAC over other dithiocarbamates may be influenced by the desired processing safety (scorch time), cure rate, and the final physical properties of the vulcanizate. The longer alkyl chains in ZDAC, compared to its methyl, ethyl, or butyl counterparts, are expected to increase its solubility in the non-polar rubber matrix, potentially leading to better dispersion and a reduced tendency for the accelerator to bloom (migrate to the surface) after curing.

Representative Performance Data

While specific experimental data for ZDAC is limited in the reviewed literature, the following table presents representative data based on the known performance of other zinc dialkyldithiocarbamates. These values should be considered as a general guideline for formulation development.

| Property | Test Method | Representative Value | Unit |

| Cure Characteristics (at 160°C) | ASTM D2084 | ||

| Scorch Time (ts2) | 1.5 - 3.0 | minutes | |

| Optimum Cure Time (t90) | 5.0 - 10.0 | minutes | |

| Physical Properties of Vulcanizate | |||

| Hardness | ASTM D2240 | 60 - 70 | Shore A |

| Tensile Strength | ASTM D412 | 18 - 25 | MPa |

| Elongation at Break | ASTM D412 | 400 - 600 | % |

| 300% Modulus | ASTM D412 | 10 - 15 | MPa |

Experimental Protocols

The following are detailed protocols for evaluating the performance of ZDAC as a vulcanization accelerator in a typical rubber formulation.

Objective: To prepare and vulcanize rubber compounds containing ZDAC for subsequent testing.

Materials and Equipment:

-

Two-roll mill

-

Internal mixer (optional)

-

Vulcanizing press

-

Molds for test specimens

-

Rubber (e.g., Natural Rubber SMR-20)

-

Zinc Oxide (activator)

-

Stearic Acid (activator)

-

Sulfur (vulcanizing agent)

-

This compound (ZDAC) (accelerator)

-

Carbon black or other fillers (optional)

-

Antioxidants/Antiozonants (optional)

Procedure:

-

Mastication: Soften the raw rubber by passing it through the two-roll mill several times.

-

Compounding: Add the ingredients in the following order, ensuring uniform dispersion after each addition:

-

Zinc Oxide and Stearic Acid

-

ZDAC

-

Fillers, antioxidants, and other processing aids

-

Sulfur (added last to prevent premature vulcanization, or "scorching")

-

-

Homogenization: Continue mixing the compound on the mill until it is homogenous.

-

Sheeting Out: Sheet the compounded rubber to a desired thickness.

-

Vulcanization:

-